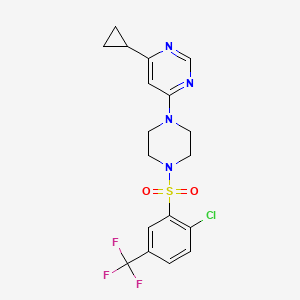

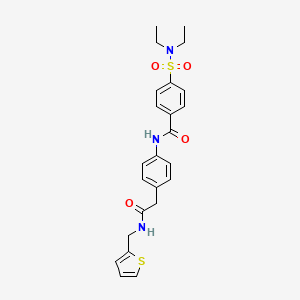

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has been the subject of significant scientific research. It is a triazole-based compound that has been found to have a range of biochemical and physiological effects. In

科学的研究の応用

Synthesis and Reactivity

Synthesis of α-Amino Ketones

N-Sulfonyl-1,2,3-triazoles, when reacted with water in the presence of a rhodium catalyst, produce α-amino ketones in high yield. This process, which involves an intermediary α-imino rhodium(II) carbenoid inserting into the O-H bond of water, is a regioselective method for the 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012).

Antifungal and Antimicrobial Activities

Compounds with 1,2,3-triazole derivatives exhibit potent antifungal and antimicrobial activities. For example, certain isatin 1,2,3-triazoles are identified as potent inhibitors against caspase-3, showing significant biological activity (Jiang & Hansen, 2011).

Chemical Modification for Enhanced Biological Activity

The chemical modification of molecules containing the azetidinone and triazole motifs has led to derivatives with enhanced antimicrobial activities against gram-negative bacteria. This modification process emphasizes the importance of stereochemistry and structural optimization for biological efficacy (Kishimoto et al., 1984).

Novel Organic Synthesis Methods

Transition-Metal-Catalyzed Transformations

Recent advancements in the transition-metal-catalyzed decomposition of electron-deficient 1,2,3-triazoles to form metallo azavinyl carbenes have opened up new pathways for the synthesis of highly functionalized nitrogen-based heterocycles. These transformations are pivotal for the development of complex organic molecules with potential pharmaceutical applications (Anbarasan et al., 2014).

Copper-Catalyzed Synthesis for N-Sulfonyl-1,2,3-Triazoles

The selective synthesis of 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles via the Cu-catalyzed azide-alkyne cycloaddition reaction represents a convenient method to access these compounds. This methodology provides a straightforward approach to generate N-sulfonyltriazoles, which are valuable synthons for further chemical transformations (Yoo et al., 2007).

特性

IUPAC Name |

2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-14-4-5-15-17/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEYYAPIOHAWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

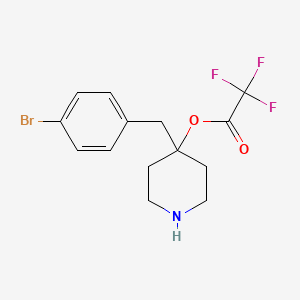

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737875.png)

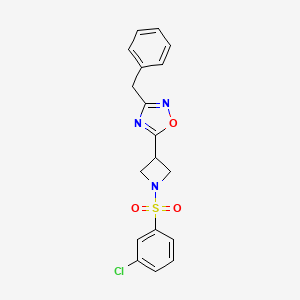

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737877.png)

![2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2737880.png)

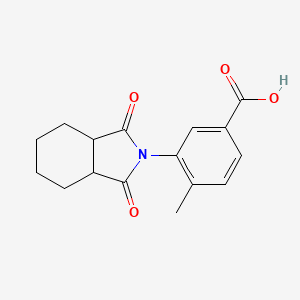

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)